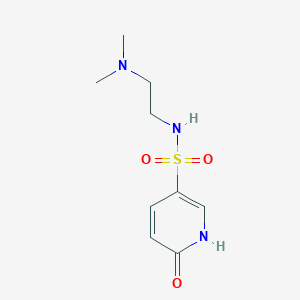

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Description

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a sulfonamide derivative featuring a partially saturated pyridine ring (1,6-dihydropyridine) with a ketone group at position 6 and a dimethylaminoethyl sulfonamide substituent at position 2.

Properties

Molecular Formula |

C9H15N3O3S |

|---|---|

Molecular Weight |

245.30 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-6-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H15N3O3S/c1-12(2)6-5-11-16(14,15)8-3-4-9(13)10-7-8/h3-4,7,11H,5-6H2,1-2H3,(H,10,13) |

InChI Key |

ORFBOTLLRURJNF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CNC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with molecular targets such as DNA and proteins. The dimethylamino group can form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material into cells . Additionally, the sulfonamide group can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound can be compared to structurally related molecules in terms of functional groups, molecular weight, and pharmacological implications. Below is a detailed analysis based on the provided evidence:

Core Heterocyclic Structure

- Target Compound: The 1,6-dihydropyridine ring introduces partial saturation, reducing aromaticity compared to fully conjugated pyridine or quinoline systems.

- Analog 1 (): Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride feature a quinoline core, which is fully aromatic and larger in size. Quinoline derivatives are known for roles in kinase inhibition or antimalarial activity .

- Analog 2 (): 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine contains a benzodioxin moiety fused to a pyridine ring, offering distinct electronic and steric properties .

Functional Group Variations

- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (-SO₂NH-) is more acidic and electron-withdrawing than the carboxamide (-CONH-) groups in ’s analogs. This difference may alter target binding affinity or metabolic stability.

- Amine Side Chains: The dimethylaminoethyl group in the target compound is structurally analogous to the N-(2-(pyrrolidin-1-yl)ethyl) and N-(3-(dimethylamino)propyl) substituents in . However, chain length (ethyl vs. propyl) and tertiary amine type (dimethyl vs. pyrrolidinyl) influence lipophilicity and charge distribution .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound (estimated*) | C₉H₁₆N₃O₃S | ~246.3 g/mol | Sulfonamide, dihydropyridine, dimethylaminoethyl |

| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 g/mol | Quinoline, carboxamide, hydrochloride salt |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... | C₂₃H₂₅N₃O₃ | 391.46 g/mol | Benzodioxin, methoxy pyridine, dimethylaminomethyl |

Pharmacological Implications

- Analogs: The 4-hydroxyquinoline-2-carboxamide derivatives are linked to kinase inhibition or neurotransmitter receptor interactions, as suggested by their structural similarity to known bioactive molecules .

- Compound : The benzodioxin-pyridine hybrid’s larger size and methoxy group suggest possible applications in CNS-targeted therapies, though its research status remains preliminary .

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available in the provided evidence.

- Comparative Bioactivity: highlights that dimethylaminoalkyl side chains enhance solubility but may reduce membrane permeability compared to pyrrolidinyl analogs . The target compound’s shorter ethyl chain could mitigate this trade-off.

- Safety and Applications : Like the compound in , the target molecule is likely restricted to research use until validated for specific therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.